1,4-Bis(4-methylphenylthio)benzene
Description
Significance of Organosulfur Compounds in Chemical Sciences
Organosulfur compounds, which are organic compounds containing sulfur, are pivotal in the chemical sciences. wikipedia.org Their importance is evident in their natural abundance and diverse applications. wikipedia.orgnih.gov Many of these compounds are known for their distinct odors, yet some of the sweetest known compounds are also organosulfur derivatives. wikipedia.org
In the natural world, organosulfur compounds are essential for life. wikipedia.org Two of the twenty common amino acids, cysteine and methionine, contain sulfur. wikipedia.org Additionally, vital biomolecules such as the vitamins biotin (B1667282) and thiamine, as well as coenzyme A, are organosulfur compounds. wikipedia.orgbritannica.com These compounds are also found in antibiotics like penicillin and sulfa drugs. wikipedia.org
The utility of organosulfur compounds extends to various industrial applications. They are used in the manufacturing of pharmaceuticals, dyes, and agricultural chemicals. taylorandfrancis.com For instance, certain sulfur-containing compounds are added to natural gas to give it a detectable odor for safety purposes. taylorandfrancis.com The versatility of these compounds also makes them valuable in organic synthesis and materials science. nih.govjmchemsci.com
Overview of Aromatic Sulfides and Their Structural Diversity
Aromatic sulfides, also known as aryl thioethers, are a class of organosulfur compounds where a sulfur atom is bonded to at least one aryl (aromatic ring) group. wikipedia.org Their general structure is R-S-R', where at least one R group is an aryl group. wikipedia.org This category of compounds is noted for its structural diversity, which allows for a wide range of chemical and physical properties.
The properties of aromatic sulfides can be fine-tuned by changing the substituents on the aromatic ring. This structural flexibility is a key reason for their importance in various fields. The C-S-C bond angle in thioethers is typically around 99 degrees, and the C-S bond length is approximately 1.81 Å. wikipedia.org
A special class of aromatic sulfides is thiophenes, which are heterocyclic compounds where the sulfur atom is part of the aromatic ring system. wikipedia.org In these compounds, the non-bonding electrons on the sulfur atom are delocalized into the aromatic π-system, giving thiophene (B33073) unique properties compared to other sulfides. wikipedia.org
Contextualization of 1,4-Bis(4-methylphenylthio)benzene within Thioaromatic Systems
This compound is a specific type of diaryl sulfide (B99878), a molecule where a central benzene (B151609) ring is bonded to two sulfur atoms, which are in turn each bonded to a 4-methylphenyl (p-tolyl) group. This places it within the larger family of thioaromatic systems. Its symmetrical structure and the presence of methyl groups on the outer phenyl rings are defining features that influence its properties.
The study of such molecules is significant for understanding C-S bond formation and the electronic interactions between the sulfur atoms and the aromatic rings. These insights are valuable for the development of new materials and catalysts.
Scope and Research Objectives for this compound Studies
Research on this compound and related aryl sulfides is driven by several key objectives. A primary focus is on developing efficient and environmentally friendly methods for their synthesis. researchgate.net This includes the use of metal-catalyzed cross-coupling reactions, which are a common strategy for forming C-S bonds. acsgcipr.org
Another important research area is the investigation of the physical and chemical properties of these compounds. This includes studying their potential as building blocks for more complex molecular architectures, such as polymers and coordination compounds. The unique properties of aryl sulfides make them attractive for applications in materials science, including the development of polymers with high thermal stability and chemical resistance. google.com
Furthermore, there is ongoing interest in the biological activities of aryl sulfides, as many have shown promise in medicinal chemistry. researchgate.net Understanding the structure-activity relationships of these compounds is a key goal in this area of research.
| Property | Value |
| Molecular Formula | C20H18S2 |
| Molar Mass | 322.49 g/mol |
| Melting Point | 99 °C |
| Boiling Point | 285 °C (at 14 Torr) |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) |
Structure
3D Structure
Properties
CAS No. |
55709-45-0 |
|---|---|
Molecular Formula |
C20H18S2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1,4-bis[(4-methylphenyl)sulfanyl]benzene |
InChI |
InChI=1S/C20H18S2/c1-15-3-7-17(8-4-15)21-19-11-13-20(14-12-19)22-18-9-5-16(2)6-10-18/h3-14H,1-2H3 |
InChI Key |
SSUIXBVCVWGZOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=C(C=C3)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1,4 Bis 4 Methylphenylthio Benzene and Analogues
Direct Synthesis Approaches
The direct formation of the carbon-sulfur (C-S) bonds in 1,4-Bis(4-methylphenylthio)benzene can be achieved through several strategic approaches. These methods directly couple the aryl thiol and benzene (B151609) core components.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry for forming aryl-heteroatom bonds. wikipedia.orgdalalinstitute.com In the context of synthesizing diaryl sulfides, this reaction involves the displacement of a leaving group, typically a halide, on an aromatic ring by a thiolate nucleophile. wikipedia.orgpressbooks.pub For the synthesis of this compound, this would typically involve the reaction of 1,4-dihalobenzene with two equivalents of 4-methylbenzenethiolate.
The efficiency of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups positioned ortho or para to the leaving group significantly activates the ring towards nucleophilic attack, stabilizing the negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub Conversely, the synthesis of this compound from unactivated aryl halides like 1,4-dichlorobenzene (B42874) or 1,4-dibromobenzene (B42075) generally requires harsh reaction conditions, such as high temperatures and the use of a strong base to generate the thiolate. wikipedia.orgacs.org
| Reactants | Conditions | Product | Notes |
| 2,4-Dinitrochlorobenzene, Hydroxide | Basic solution in water | 2,4-Dinitrophenol | The nitro groups activate the ring for nucleophilic substitution. wikipedia.org |
| Aryl Halide, Thiolate Ion | Hexamethylphosphoramide (HMPA) | Aryl Thioether | Effective for unactivated aryl halides. acs.org |
| 1,4-Dihalobenzene, 4-Methylbenzenethiolate | High temperature, strong base | This compound | A standard SNAr approach. |
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-mediated)
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-S bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. researchgate.net Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of diaryl sulfides. rsc.org These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a base.
A notable example is the Ullmann condensation, a copper-promoted reaction that converts aryl halides to aryl thioethers. wikipedia.org While traditionally requiring harsh conditions, modern variations utilize soluble copper catalysts with ligands, enabling the reaction to proceed at lower temperatures. wikipedia.orgorganic-chemistry.org Palladium-catalyzed methodologies often provide even greater efficiency and functional group tolerance. For instance, the reaction of 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene with 4-methylbenzenethiol (B89573) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium tert-butoxide, can afford this compound in good yields.
| Catalyst System | Reactants | Product | Key Features |
| Copper (Ullmann) | Aryl Halide, Thiol | Aryl Thioether | Classic method, often requires high temperatures. wikipedia.org |
| Palladium/Ligand | Aryl Halide/Triflate, Thiol | Aryl Thioether | Milder conditions, high functional group tolerance. rsc.org |
| Copper(I) Iodide | (Hetero)aryl Iodide, Sulfenamide | (Hetero)aryl Sulfide (B99878) | Broad scope, including sterically hindered substrates. nih.gov |
Alkylation and Arylation of Thiophenols
The formation of diaryl sulfides can also be viewed from the perspective of alkylating or arylating a thiophenol. acs.orgtandfonline.com In the synthesis of this compound, this involves the reaction of 4-methylbenzenethiol with a suitable 1,4-disubstituted benzene derivative where the substituent can be displaced by the thiolate. This approach is conceptually similar to SNAr but can also encompass other mechanistic pathways.
For example, a catalyst-free, microwave-assisted method has been reported for the coupling of thiophenols with aryl iodides in the presence of potassium carbonate, yielding diaryl thioethers in excellent yields within minutes. researchgate.net Another innovative approach involves the visible-light-mediated alkylation of thiophenols using N-hydroxyphthalimide esters as alkylating agents, proceeding through an electron donor-acceptor (EDA) complex. acs.org While this specific method is described for alkylation, the underlying principles of activating a substrate for reaction with a thiophenol are broadly applicable.
| Method | Reactants | Conditions | Product |
| Microwave-assisted coupling | Thiophenol, Aryl Iodide | Potassium Carbonate, Microwave | Diaryl thioether researchgate.net |
| Visible-light-mediated alkylation | Thiophenol, N-hydroxyphthalimide ester | Tertiary amine, Visible light | Alkyl aryl sulfide acs.org |
| Base-mediated alkylation | Thiol, Alkyl/Aralkyl Halide | K₂CO₃, DMF | Unsymmetrical sulfide tandfonline.com |
Precursor Synthesis and Functionalization Routes
The synthesis of this compound also relies on the efficient preparation of its key precursors, namely 4-methylbenzenethiol and a suitably functionalized benzene core.
Synthesis of 4-Methylbenzenethiol and Related Aryl Thiols
4-Methylbenzenethiol, also known as p-thiocresol, is a crucial building block. It is a white solid with a characteristic strong odor. nih.gov There are several established methods for its synthesis. One common laboratory-scale preparation involves the reduction of the corresponding sulfonyl chloride, p-toluenesulfonyl chloride, using a reducing agent like zinc dust in an acidic medium. Another route is the Newman-Kwart rearrangement, which involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis. Industrially, it can be produced through the reaction of p-cresol (B1678582) with hydrogen sulfide over a catalyst at high temperatures. The thiol functional group in 4-methylbenzenethiol is highly versatile, acting as a potent nucleophile and capable of forming self-assembled monolayers on metal surfaces. nih.gov
Physical and Chemical Properties of 4-Methylbenzenethiol
| Property | Value | Reference |
| Molecular Formula | C₇H₈S | nih.gov |
| Molecular Weight | 124.21 g/mol | nih.govsigmaaldrich.com |
| Melting Point | 41-44 °C | nih.govsigmaaldrich.com |
| Boiling Point | 195 °C | nih.govsigmaaldrich.com |
| pKa | 6.82 @ 25 °C | nih.govcharite.de |
| Appearance | White crystalline solid | nih.gov |
| Odor | Strong, offensive | nih.gov |
| Solubility | Insoluble in water; soluble in alcohol, ether | nih.gov |
Functionalization of Benzene Core Intermediates
The central benzene ring can be functionalized prior to the introduction of the thioether linkages. This strategy allows for the synthesis of a wider range of analogues. A common intermediate is 1,4-dihalobenzene, which can be readily prepared from benzene through electrophilic halogenation. For instance, the reaction of benzene with bromine in the presence of a Lewis acid catalyst like FeBr₃ yields a mixture of brominated benzenes, from which 1,4-dibromobenzene can be separated.
More advanced functionalization strategies can introduce other groups onto the benzene ring to modulate the electronic or physical properties of the final product. For example, "thiol-ene" click chemistry represents a versatile method for the functionalization of polymers containing pendant double bonds with various thiol-containing molecules. osti.govnih.gov While this is demonstrated on a polymer backbone, the principle of using a reactive handle on the benzene core to "click" on thiol-containing fragments is a powerful synthetic concept that could be adapted for the synthesis of complex diaryl sulfides.
Mechanistic Insights into Synthetic Pathways
Understanding the mechanisms of C-S bond formation is crucial for optimizing reaction conditions and predicting the outcomes of synthetic routes. The formation of this compound can proceed through several key mechanistic pathways, most notably nucleophilic aromatic substitution (SNAr) and radical processes.
Investigation of Reaction Intermediates
The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates. In the synthesis of diaryl thioethers, several key intermediates can be postulated and, in some cases, observed.
For SNAr mechanisms, the key intermediate is the Meisenheimer complex . This is a resonance-stabilized anionic intermediate formed by the attack of a nucleophile (in this case, the 4-methylthiophenoxide) on the aromatic ring of an aryl halide. The presence of electron-withdrawing groups on the aryl halide stabilizes this complex, facilitating the reaction. While the direct observation of the Meisenheimer complex for the synthesis of this compound is not documented, its existence is a cornerstone of the SNAr mechanism.
In radical-mediated pathways, the primary intermediates are thiyl radicals (RS•). These are typically generated from thiols in the presence of a radical initiator or via photoredox catalysis. nih.gov These highly reactive species can then add to an aromatic ring or participate in a catalytic cycle. Another potential intermediate in some transition-metal-catalyzed reactions is an organometallic-thiolate complex , where the sulfur atom is coordinated to a metal center prior to reductive elimination to form the C-S bond.
Proposed Reaction Mechanisms (e.g., Radical Processes, SNAr mechanisms)
The two primary mechanistic routes for the synthesis of this compound are the Nucleophilic Aromatic Substitution (SNAr) and radical-mediated pathways.
SNAr Mechanism:
The SNAr mechanism is a two-step process involving the addition of a nucleophile to an activated aryl halide, followed by the elimination of the halide leaving group. nih.gov For the synthesis of this compound from a dihalo-benzene (e.g., 1,4-dichlorobenzene or 1,4-dibromobenzene) and 4-methylthiophenol, the proposed mechanism is as follows:
Deprotonation: A base is used to deprotonate 4-methylthiophenol, forming the more nucleophilic 4-methylthiophenoxide anion.
Nucleophilic Attack and Formation of Meisenheimer Complex: The 4-methylthiophenoxide attacks one of the halogen-bearing carbons of the dihalobenzene. This forms a resonance-stabilized carbanion known as a Meisenheimer complex. The presence of an electron-withdrawing group on the benzene ring would facilitate this step.
Elimination of Halide: The Meisenheimer complex collapses, expelling the halide ion and re-aromatizing the ring to form the monosubstituted intermediate.
Second Substitution: The process is repeated at the second halogen position to yield the final product, this compound.
This reaction is typically favored when the aryl halide is activated by electron-withdrawing groups, although reactions with non-activated aryl halides can be achieved under more forcing conditions, often with the aid of a catalyst. nih.gov
Table 1: Typical Reaction Conditions for SNAr Synthesis of Diaryl Thioethers
| Aryl Halide | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Activated Aryl Halide | Thiophenol | K2CO3, Cs2CO3 | DMF, DMSO | 25-100 |
| Non-activated Aryl Halide | Thiophenol | Pd or Cu catalyst, Base | Toluene, Dioxane | 80-150 |
Radical Processes:
Radical mechanisms for C-S bond formation offer an alternative to nucleophilic substitution, particularly for non-activated aryl halides. These reactions can be initiated by thermal or photochemical means.
A plausible radical mechanism for the synthesis of this compound could involve the following steps:
Initiation: A radical initiator (e.g., AIBN) or a photoredox catalyst generates a thiyl radical from 4-methylthiophenol. nih.gov
Propagation:
The thiyl radical adds to an aryl radical scavenger or participates in a transition-metal-catalyzed cycle.
Alternatively, in some modern methods, an aryl radical is generated from an aryl halide via single-electron transfer from a photoredox catalyst. This aryl radical can then be trapped by a sulfur source. nih.gov
Termination: Two radical species combine to terminate the chain reaction.
These radical reactions can often be performed under milder conditions than traditional SNAr reactions and can be more tolerant of a wider range of functional groups.
Derivatization and Structural Modification Strategies
Once this compound is synthesized, it can serve as a scaffold for further chemical modifications. These modifications can be targeted at the thioether linkage or the aromatic rings, allowing for the fine-tuning of the molecule's properties for specific applications.
Post-Synthetic Modification of the Thioether Linkage
The thioether linkages in this compound are susceptible to oxidation, providing a straightforward route to other sulfur-containing functional groups.
Oxidation to Sulfoxides and Sulfones: The sulfur atoms can be selectively oxidized to sulfoxides and subsequently to sulfones using common oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation. For instance, mild oxidants like sodium periodate (B1199274) or one equivalent of hydrogen peroxide can selectively produce the bis(sulfoxide). Stronger oxidants, such as excess hydrogen peroxide or potassium permanganate, will lead to the formation of the bis(sulfone). These transformations significantly alter the electronic properties and geometry of the molecule.
Table 2: Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| This compound | m-CPBA (2 equiv.) | 1,4-Bis(4-methylphenylsulfinyl)benzene |
| This compound | H2O2, Acetic Acid | 1,4-Bis(4-methylphenylsulfonyl)benzene |
Introduction of Additional Functionalities onto the Aryl Moieties
The aryl rings of this compound can undergo various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The directing effects of the thioether and methyl groups will influence the position of substitution.
Electrophilic Aromatic Substitution: The thioether group is an ortho-, para-directing activator, while the methyl group is also an ortho-, para-directing activator. In the case of the 4-methylphenylthio moieties, the positions ortho to the sulfur atom are the most likely sites for electrophilic attack.
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce halogen atoms onto the aromatic rings.
Nitration: Nitration using a mixture of nitric acid and sulfuric acid would likely introduce nitro groups at the positions ortho to the sulfur atoms.
Friedel-Crafts Acylation and Alkylation: These reactions can be used to introduce acyl or alkyl groups, further functionalizing the aromatic rings. For example, acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would introduce acetyl groups.
These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the synthesis of a diverse library of analogues with tailored electronic, optical, and physical properties.
Advanced Spectroscopic and Structural Characterization of 1,4 Bis 4 Methylphenylthio Benzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic compounds, offering precise information about the atomic connectivity and chemical environment of nuclei such as protons (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of 1,4-Bis(4-methylphenylthio)benzene is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. Due to the molecule's symmetry, a simplified spectrum is expected.
The protons on the central benzene (B151609) ring, being chemically equivalent, are expected to produce a singlet. The protons on the two para-substituted methylphenyl groups will give rise to two sets of doublets in the aromatic region, characteristic of a para-substituted benzene ring. These appear as an AA'BB' system. Additionally, a singlet for the methyl group protons will be observed in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Methyl Protons (-CH₃) | ~2.3 | Singlet |
| Aromatic Protons (p-methylphenyl, ortho to -S-) | ~7.2-7.4 | Doublet |
| Aromatic Protons (p-methylphenyl, meta to -S-) | ~7.0-7.2 | Doublet |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Due to the symmetry of this compound, the number of unique carbon signals is reduced.
One would expect to see a signal for the methyl carbons, and several signals in the aromatic region corresponding to the non-equivalent carbons of the phenyl rings. Specifically, there will be one signal for the carbons of the central benzene ring and four distinct signals for the carbons of the p-methylphenyl groups: the carbon attached to the sulfur atom, the carbon attached to the methyl group, and the two sets of ortho and meta carbons.
For the related compound Bis(4-methylphenyl) sulfide (B99878), the methyl carbon appears at approximately 21.0 ppm, and the aromatic carbons resonate between 129.9 and 136.9 ppm. chemicalbook.com The spectrum of this compound is expected to show a similar pattern.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Methyl Carbon (-CH₃) | ~21 |
| Aromatic Carbons (central ring, C-S) | ~130-135 |
| Aromatic Carbons (p-methylphenyl, C-S) | ~130-135 |
| Aromatic Carbons (p-methylphenyl, C-CH₃) | ~135-140 |
| Aromatic Carbons (p-methylphenyl, ortho to -S-) | ~130-135 |
Specialized NMR Techniques (e.g., 2D NMR, Solid-State NMR)
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of all proton and carbon signals. COSY spectra would reveal the coupling between adjacent protons, for instance, within the p-methylphenyl rings. HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.
Solid-state NMR could also be employed to study the molecular structure and dynamics of this compound in its crystalline form, providing information on polymorphism and molecular packing.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering a fingerprint that is unique to its structure and functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. researchgate.net The C-H stretching of the methyl groups would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
The in-plane C=C stretching vibrations of the aromatic rings are expected to produce two to three bands in the 1400-1600 cm⁻¹ region. researchgate.net A key feature for para-substituted benzene rings is the out-of-plane C-H bending vibration, which typically appears as a strong band between 800 and 860 cm⁻¹. nih.gov The C-S stretching vibration, which is generally weak, is expected in the 600-800 cm⁻¹ range.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch (CH₃) | 2960-2850 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| C-H Out-of-Plane Bend (para-substitution) | 860-800 | Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy. Due to the presence of the sulfur atoms and the delocalized π-electron systems of the benzene rings, certain vibrations in this compound are expected to be strongly Raman active.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and structure of a compound.
High-resolution mass spectrometry is essential for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. The exact mass of this compound can be calculated from the sum of the exact masses of its constituent atoms (20 carbon atoms, 18 hydrogen atoms, and 2 sulfur atoms).
Table 1: Calculated Exact Mass for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈S₂ |
This value is calculated based on the most abundant isotopes of Carbon (¹²C), Hydrogen (¹H), and Sulfur (³²S).
In mass spectrometry, molecules are ionized and subsequently break apart into characteristic fragments. Analyzing this fragmentation pattern provides valuable clues about the molecule's structure. For this compound, the fragmentation is expected to be dictated by the thioether linkages and the aromatic rings.
Common fragmentation pathways for aromatic sulfides include the cleavage of the carbon-sulfur bond. The presence of a methyl group on the outer phenyl rings introduces additional fragmentation possibilities, such as the formation of a tropylium (B1234903) ion.
Key expected fragmentation processes include:
Cleavage of the C-S bond: This is a primary fragmentation pathway for thioethers. It can lead to the formation of ions corresponding to the p-tolylthio group ([CH₃C₆H₄S]⁺) and the central phenylene unit with the remaining thioether.
Benzylic Cleavage: While not a classic benzylic position, the bond adjacent to the aromatic ring is susceptible to cleavage. For alkyl-substituted benzenes, a common fragmentation involves rearrangement to form the highly stable tropylium ion (m/z 91). youtube.com
Loss of a Methyl Radical: The methyl groups on the tolyl substituents can be lost as methyl radicals (•CH₃).
Formation of the Molecular Ion: The parent molecular ion peak [C₂₀H₁₈S₂]⁺• would be observed at an m/z corresponding to the molecular weight of the compound. For aromatic compounds, this peak is often prominent. docbrown.info
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Notes |
|---|---|---|
| 322 | [C₂₀H₁₈S₂]⁺• | Molecular Ion (M⁺•) |
| 199 | [C₁₃H₁₁S]⁺ | Fragment resulting from the cleavage of one C-S bond |
| 123 | [C₇H₇S]⁺ | p-Tolylthio cation |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment for alkylbenzenes youtube.com |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to transitions between electronic energy levels. This includes UV-Vis absorption and photoluminescence.
The UV-Vis absorption spectrum of a compound reveals information about its electronic structure and the presence of chromophores. The structure of this compound, containing multiple phenyl rings and sulfur atoms, is expected to exhibit significant absorption in the ultraviolet region. Substituted benzenes typically show characteristic absorption bands between 220 and 300 nm. nist.gov The sulfur atoms' lone pairs and the extended π-conjugation across the molecule are likely to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.
While a specific spectrum for this compound is not available, related meta-terphenyl derivatives show long-wavelength absorption bands in the range of 340-400 nm. researchgate.net It is anticipated that this compound would have absorption characteristics within a similar region due to its comparable conjugated system.
Compounds with extended π-systems, like this compound, are often fluorescent. Upon absorbing UV light, the molecule is promoted to an excited electronic state and can then relax to the ground state by emitting light (fluorescence). Thiophene (B33073)/phenylene co-oligomers, which are structurally related, are known to exhibit strong emission in their crystalline state. nih.gov
Studies on similar molecules like 1,4-bis(phenylethynyl)benzene (B159325) show that emission occurs from the lowest vibrational level of the first excited singlet state. nih.gov In solution, the fluorescence properties can be influenced by the solvent and concentration. In viscous, low-temperature glasses, inhomogeneous fluorescence behavior might be observed, indicating slow relaxation rates of excited state conformers. nih.gov The presence of heavy sulfur atoms could also potentially promote intersystem crossing, possibly leading to phosphorescence, although this is often weaker and observed at lower temperatures.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This includes precise bond lengths, bond angles, and intermolecular interactions.
Although a crystal structure for this compound has not been specifically reported in the search results, analysis of similar structures allows for a prediction of its solid-state characteristics. For instance, the crystal structure of 1,4-Bis(4-aminophenoxy)benzene reveals that the molecule is located on a crystallographic inversion center, with the terminal rings being nearly perpendicular to the central benzene ring. nih.gov A similar conformation could be expected for this compound due to steric hindrance and electronic effects.
The crystal packing would likely be stabilized by weak intermolecular interactions, such as C-H···π interactions between the hydrogen atoms of one molecule and the aromatic rings of a neighboring molecule, a phenomenon observed in the crystal structure of 1,4-Bis(4-pyridylsulfanylmethyl)benzene. nih.gov
Table 3: Predicted Crystallographic Parameters for this compound (based on analogous structures)
| Parameter | Expected Value/Feature | Reference Analogue |
|---|---|---|
| Crystal System | Monoclinic | 1,4-Bis(4-aminophenoxy)benzene nih.gov |
| Space Group | P2₁/c | 1,4-Bis(4-aminophenoxy)benzene nih.gov |
| Molecular Conformation | Non-planar, with significant dihedral angles between the central and terminal rings. | 1,4-Bis(4-aminophenoxy)benzene nih.gov |
The precise arrangement and packing in the solid state would ultimately depend on the crystallization conditions.
Single Crystal X-ray Diffraction for Absolute Structure Determination
The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then analyzed to generate a three-dimensional electron density map of the crystal, from which the positions of individual atoms can be deduced. This powerful technique has been instrumental in confirming the molecular structure of numerous complex organic compounds. beilstein-journals.orgnih.govbeilstein-journals.org
While specific crystallographic data for this compound is not detailed in the provided search results, the general methodology of SC-XRD would be applied to determine its crystal system, space group, and unit cell dimensions. A hypothetical table of such data is presented below to illustrate the typical output of an SC-XRD analysis.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical formula | C₂₀H₁₈S₂ |
| Formula weight | 322.49 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.891(2) |
| c (Å) | 14.567(6) |
| α (°) | 90 |
| β (°) | 109.87(3) |
| γ (°) | 90 |
| Volume (ų) | 816.9(5) |
| Z | 2 |
| Calculated density (g/cm³) | 1.312 |
| Absorption coefficient (mm⁻¹) | 0.35 |
| F(000) | 340 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 4567 |
| Independent reflections | 1890 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.135 |
| R indices (all data) | R₁ = 0.068, wR₂ = 0.148 |
| Goodness-of-fit on F² | 1.05 |
Note: This data is illustrative and not experimentally verified for this compound.
Analysis of Intermolecular Interactions (e.g., C-H···π, S···S interactions, van der Waals forces)
The solid-state packing of molecules is governed by a network of intermolecular interactions. In the case of this compound, several types of non-covalent forces are expected to play a significant role.
C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system (an aromatic ring) acts as the acceptor. In this compound, the C-H bonds of the methyl groups and the benzene rings can interact with the π-electron clouds of adjacent aromatic rings. Such interactions are crucial in directing the three-dimensional assembly of molecules in the crystal. chemrxiv.orgrsc.org
S···S Interactions: Non-covalent interactions between sulfur atoms are also a possibility. The nature of these interactions can range from weak van der Waals forces to stronger chalcogen bonds, depending on the distance and orientation of the sulfur atoms in the crystal lattice.
The presence and geometry of these interactions can be identified and characterized from the single crystal X-ray diffraction data. The analysis of short contact distances between atoms of neighboring molecules provides evidence for these non-covalent forces.
Crystal Packing Analysis and Supramolecular Synthons
Crystal packing analysis involves a detailed examination of how molecules are arranged in the crystal lattice. This analysis focuses on identifying recurring patterns of intermolecular interactions, known as supramolecular synthons. researchgate.net These synthons are robust structural motifs that can be used to predict and control the formation of specific crystal structures.
For this compound, potential supramolecular synthons could involve C-H···π interactions forming specific motifs, or perhaps π-π stacking interactions between the aromatic rings. The identification of these synthons provides insight into the self-assembly process of the molecules into a crystalline solid. Understanding the interplay of different intermolecular forces and the resulting supramolecular synthons is a key aspect of crystal engineering, which aims to design materials with desired properties based on their crystal structure. researchgate.net
Computational and Theoretical Investigations of 1,4 Bis 4 Methylphenylthio Benzene
Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying medium to large-sized organic molecules. DFT calculations are used to determine the ground-state electronic structure and properties by solving the Schrödinger equation in an approximate manner, where the electron density is the central variable.
A conformational analysis would reveal the potential energy surface of the molecule, identifying the global minimum and any local minima separated by rotational energy barriers. The optimized geometry provides fundamental data such as bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for 1,4-Bis(4-methylphenylthio)benzene
| Parameter | Bond | Predicted Value (Å) |
| Bond Length | C-S | 1.78 |
| C-C (central ring) | 1.40 | |
| C-C (tolyl ring) | 1.39 | |
| C-H | 1.09 | |
| C-C (methyl) | 1.51 | |
| Dihedral Angle | C-S-C-C | Variable |
Note: The values in this table are illustrative and would need to be calculated using a specific DFT functional and basis set.
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atoms and the tolyl groups, reflecting their electron-donating nature. The LUMO is likely to be distributed across the central benzene (B151609) ring. A smaller HOMO-LUMO gap would suggest higher reactivity and easier electronic excitation.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.3 |
Note: These energy values are hypothetical and depend on the level of theory and basis set used in the calculation.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would likely show negative potential around the sulfur atoms due to their lone pairs of electrons, and also on the phenyl rings. The hydrogen atoms would exhibit positive potential. This information is critical for predicting how the molecule will interact with other molecules, for instance, in non-covalent interactions or as a site for electrophilic or nucleophilic attack.
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the structure of the synthesized compound. Each calculated vibrational mode can be animated to visualize the specific atomic motions, such as C-H stretching, C-C bond vibrations within the rings, and C-S stretching.
Table 3: Hypothetical Calculated Vibrational Frequencies for Key Modes in this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (methyl) | 2950-2850 |
| C=C stretch (aromatic) | 1600-1450 |
| C-S stretch | 750-650 |
Note: Calculated frequencies are often scaled by a factor to better match experimental values.
Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of a molecule. This is crucial for understanding its photophysical properties, such as its UV-Vis absorption spectrum. TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which determine the intensity of the absorption peaks. For this compound, the calculations would likely reveal π-π* transitions within the aromatic system, and potentially charge-transfer transitions from the sulfur/tolyl moieties to the central benzene ring.
Quantum Chemical Topology and Bonding Analysis
A deeper understanding of the chemical bonding in this compound can be achieved through methods like the Quantum Theory of Atoms in Molecules (QTAIM). This analysis examines the topology of the electron density to define atoms, chemical bonds, and their properties. By locating bond critical points and analyzing their associated electron density and Laplacian values, one can characterize the nature of the chemical bonds (e.g., covalent vs. electrostatic) and identify any non-covalent interactions that contribute to the molecule's stability.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and orbital interactions within a molecule, providing a chemical interpretation of the wavefunction. For this compound, NBO analysis can elucidate the extent of electron delocalization and hyperconjugative interactions, which are key to understanding its stability and electronic properties.
Studies on analogous sulfur-containing aromatic compounds have shown that such n(S) → π*(aryl) interactions are significant. researchgate.net The stabilization energy (E(2)) associated with these interactions, calculated through NBO analysis, provides a quantitative measure of their strength. For instance, in related thioanisole (B89551) derivatives, these delocalization energies can be substantial, indicating a significant transfer of electron density and a strong resonance effect.
A representative NBO analysis for a molecule with similar sulfur-aromatic linkages might reveal the following key interactions:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (S) | π* (C-C) of central benzene | Value |
| LP (S) | π* (C-C) of tolyl group | Value |
| π (C-C) of central benzene | π* (C-C) of tolyl group | Value |
| π (C-C) of tolyl group | π* (C-C) of central benzene | Value |
| Note: This table is illustrative and represents the types of interactions expected. Actual values for this compound would require specific calculations. |
These interactions collectively lead to an extended π-conjugated system across the molecule, influencing its electronic absorption spectrum and other photophysical properties. The presence of the methyl groups on the terminal phenyl rings can also contribute to hyperconjugation, further stabilizing the system through σ(C-H) → π*(aryl) interactions, albeit to a lesser extent than the sulfur lone pairs.
Electron Density Distribution and Interatomic Interactions
The distribution of electron density is fundamental to understanding a molecule's reactivity and the nature of its chemical bonds and non-covalent interactions. In this compound, the electron density is expected to be highest around the electronegative sulfur atoms and within the π-systems of the aromatic rings.
Computational methods such as Density Functional Theory (DFT) can be used to map the electron density surface and identify regions of high and low electron density. The sulfur atoms, with their lone pairs, would represent regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the aromatic rings would exhibit positive electrostatic potential.
Interatomic interactions, both within the molecule (intramolecular) and between molecules (intermolecular), govern its structure and properties in the solid state and in solution. Intramolecularly, the C-S-C bond angle and the torsion angles between the phenyl rings are key structural parameters. The flexibility of these linkages allows for various conformations.
In the solid state, intermolecular interactions play a crucial role in the crystal packing. For aromatic sulfur compounds, these interactions can include:
π-π stacking: The aromatic rings can stack on top of each other, a common feature in the crystal structures of phenyl-containing molecules. nih.gov
C-H···π interactions: The hydrogen atoms of the methyl groups or the aromatic rings can interact with the π-electron clouds of adjacent molecules.
Sulfur-centered interactions: Although less common as primary directional forces, weak interactions involving the sulfur atoms, such as S···S or S···π contacts, can also influence the crystal packing. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful avenue to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and aggregation tendencies in different environments.
Conformational Dynamics in Solution and Solid State
The this compound molecule possesses considerable conformational flexibility due to the rotation around the C-S bonds. This allows the two tolyl groups to adopt various orientations relative to the central benzene ring. MD simulations can track these conformational changes over time, revealing the preferred conformations and the energy barriers between them.
In solution, the molecule is likely to exist as a dynamic equilibrium of multiple conformers. The exact nature of the dominant conformers and the rate of interconversion would depend on the solvent and temperature. Computational studies on similar flexible diaryl ethers and thioethers have shown that a variety of bent and twisted conformations can be populated. mdpi.commdpi.com The relative energies of these conformers are often small, allowing for rapid interconversion.
In the solid state, the molecule is locked into a specific conformation dictated by the crystal packing forces. X-ray crystallography would reveal this single conformation, but MD simulations can be used to understand the vibrational and librational motions of the molecule within the crystal lattice. Comparing the gas-phase or solution-phase conformational preferences with the solid-state structure can provide insights into the influence of intermolecular forces on molecular geometry. acs.org
A hypothetical conformational analysis might reveal the following low-energy conformers:
| Conformer | Dihedral Angle 1 (C-C-S-C) | Dihedral Angle 2 (C-S-C-C) | Relative Energy (kcal/mol) |
| Anti-Anti | ~180° | ~180° | 0.0 |
| Syn-Anti | ~0° | ~180° | Value |
| Syn-Syn | ~0° | ~0° | Value |
| Note: This table is illustrative. The actual dihedral angles and relative energies would be determined by specific computational analysis. |
Intermolecular Association and Aggregation Behavior
In solution, particularly at higher concentrations or in poor solvents, molecules of this compound may exhibit a tendency to self-associate or aggregate. This behavior is driven by the same intermolecular forces that govern the solid-state packing, such as π-π stacking and other van der Waals interactions.
MD simulations can be employed to model the aggregation process, starting from randomly distributed molecules and observing their spontaneous assembly into larger clusters. nih.gov These simulations can provide detailed information about the structure of the aggregates, the preferred orientation of the molecules within them, and the thermodynamics of the aggregation process.
For aromatic molecules, aggregation is often characterized by parallel or T-shaped arrangements of the phenyl rings to maximize favorable π-π and C-H···π interactions. nih.gov The presence of the sulfur atoms and methyl groups would also influence the geometry of the aggregates. Understanding this aggregation behavior is crucial for applications where the formation of molecular assemblies can affect material properties, such as in organic electronics or crystal engineering. Studies on the aggregation of similar organic molecules have demonstrated the utility of molecular modeling in predicting and rationalizing these phenomena. researchgate.net
Reactivity and Advanced Chemical Transformations of 1,4 Bis 4 Methylphenylthio Benzene
Oxidation Chemistry of the Thioether Linkage
The sulfur atoms in the thioether bridges are the most reactive sites in the molecule towards oxidation. This process can be controlled to yield either sulfoxides or sulfones, which are valuable intermediates in organic synthesis. ysu.am The oxidation state of sulfur significantly alters the electronic properties of the molecule; the sulfoxide (B87167) group introduces a chiral center and the sulfone group is a potent electron-withdrawing group.
The oxidation of thioethers is a fundamental transformation, and numerous reagents have been developed to achieve it. ysu.amorganic-chemistry.org The selective oxidation of 1,4-Bis(4-methylphenylthio)benzene to its corresponding monosulfoxide, disulfoxide, or disulfone can be achieved by carefully selecting the oxidant and reaction conditions.
Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. sci-hub.se The reaction can proceed without a catalyst to produce sulfoxides, particularly with electron-rich dialkyl or alkyl aryl sulfides. sci-hub.seresearchgate.net For the synthesis of sulfones, a catalyst is typically required. researchgate.net Systems such as sodium tungstate (B81510) in combination with a phase-transfer catalyst have proven effective for converting diaryl sulfides to diaryl sulfones using 30% hydrogen peroxide under organic solvent-free conditions. sci-hub.seresearchgate.net The reaction's chemoselectivity can often be controlled by temperature and the choice of catalyst. organic-chemistry.org For instance, tantalum carbide as a catalyst with 30% H₂O₂ favors the formation of sulfoxides, whereas niobium carbide promotes the synthesis of sulfones. organic-chemistry.org
Other effective oxidizing systems include urea-hydrogen peroxide with phthalic anhydride (B1165640) for a metal-free route to sulfones, and 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC), which promotes rapid and chemoselective oxidation. ysu.amorganic-chemistry.org The main challenge in selective oxidation is preventing the over-oxidation of the sulfoxide to the sulfone. researchgate.net
Table 1: Representative Conditions for Thioether Oxidation
| Substrate Type | Oxidant | Catalyst / Promoter | Product | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Aromatic/Aliphatic Sulfides | 30% H₂O₂ | Tantalum Carbide | Sulfoxide | High yield and selectivity. | organic-chemistry.org |
| Aromatic/Aliphatic Sulfides | 30% H₂O₂ | Niobium Carbide | Sulfone | Efficient conversion to sulfone. | organic-chemistry.org |
| Substituted Sulfides | Urea-H₂O₂, Phthalic Anhydride | None (Metal-free) | Sulfone | Environmentally benign; avoids sulfoxide intermediate. | organic-chemistry.org |
| Aromatic/Aliphatic Sulfides | 30% H₂O₂ | Sodium Tungstate, Phenylphosphonic Acid | Sulfone | Organic solvent- and halogen-free conditions. | sci-hub.seresearchgate.net |
| Various Sulfides | H₂O₂ | TAPC | Sulfoxide or Sulfone | Solvent-free, fast, and chemoselective. | ysu.am |
Regioselectivity: For a symmetrical molecule like this compound, regioselectivity concerns the selective oxidation of one thioether linkage over the other. Achieving the monosulfoxide, for example, requires careful control of stoichiometry, typically by using one equivalent of the oxidizing agent under dilute conditions to minimize the formation of the disulfoxide.
Stereoselectivity: The oxidation of a thioether to a sulfoxide creates a stereocenter at the sulfur atom. Enantiomerically pure sulfoxides are valuable building blocks in asymmetric synthesis. Biocatalysis, using microorganisms or isolated enzymes, offers a powerful method for the stereoselective oxidation of sulfides. For instance, the fungus Aspergillus niger has been used to produce optically active sulfoxides from unsymmetrical thioethers. rsc.orgrsc.org Research on thioethers with the general structure p-X·C₆H₄·S·CH₂Ph showed that electron-donating substituents on the aromatic ring influence the stereoselectivity. rsc.org Specifically, the compound where X = Me (a close analogue to the repeating unit in this compound) was oxidized more selectively than related sulfides. rsc.orgrsc.org This suggests that enzymatic oxidation of this compound could proceed with significant stereocontrol.
Table 2: Stereoselective Oxidation of Aryl Thioethers using Aspergillus niger
| Thioether Substrate | Yield of Sulfoxide | Optical Purity / Stereoselectivity | Reference(s) |
|---|---|---|---|
| p-Me·C₆H₄·S·CH₂Ph | 45% | 70% | rsc.org |
| Ph·S·CH₂Ph | 61% | 18% | rsc.org |
| p-Buᵗ·C₆H₄·S·CH₂Ph | 9% | 4% | rsc.org |
| t-Butyl p-tolyl sulfide (B99878) | 51% | 94% | rsc.org |
Cleavage and Exchange Reactions of C-S Bonds
The carbon-sulfur bonds in diaryl thioethers are generally robust. However, under specific conditions, they can be cleaved or participate in exchange reactions, enabling further functionalization of the aromatic scaffolds.
Cleavage of the C(aryl)-S bond is more challenging than the cleavage of C(alkyl)-S bonds. organic-chemistry.org Transition metal-mediated reactions are often employed to facilitate this process. acs.org Proposed mechanisms for C-S bond cleavage often involve:
Oxidative Addition: A low-valent transition metal (e.g., Ni(0), Pd(0)) inserts into the C-S bond, forming an organometallic intermediate. This is a key step in many cross-coupling and exchange reactions. researchgate.net
Electrochemical Cleavage: Electro-oxidative methods can achieve regioselective cleavage of C(sp³)–S bonds, generating cationic species from both carbon and sulfur fragments that can be trapped by nucleophiles. rsc.org While focused on alkyl thioethers, this principle highlights the potential for oxidative C-S bond activation.
Radical Mechanisms: In some enzymatic systems, C-S bond cleavage proceeds via a radical mechanism, as seen in the glycyl radical enzyme isethionate sulfite-lyase. nih.gov
Mechanistic studies on nickel-catalyzed aryl exchange reactions suggest that the process can involve the simultaneous oxidative addition of two different substrates (e.g., an aryl sulfide and an aryl ester) to the metal center, followed by a ligand exchange and reductive elimination to yield the new cross-coupled products. researchgate.net
Aryl sulfide metathesis allows for the direct exchange of the aryl groups attached to a sulfur atom. Nickel-based catalytic systems have been developed that enable the exchange reaction between aryl sulfides and various aryl electrophiles, including aryl esters and halides. researchgate.netorganic-chemistry.org This strategy avoids the use of odorous thiols. For example, a Ni/dcypt (dcypt = 1,2-bis(dicyclohexylphosphino)ethane) catalyst can cleave and form aryl-S bonds, facilitating the synthesis of new aryl sulfides from existing ones. researchgate.net This methodology could potentially be applied to this compound to exchange one or both of the p-tolylthio groups for other arylthio substituents.
Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings
The three phenyl rings in this compound offer multiple sites for substitution reactions, with reactivity governed by the electronic effects of the existing substituents.
The thioether group (-S-Ar) and the methyl group (-CH₃) are both electron-donating and act as ortho-, para-directors for electrophilic aromatic substitution. libretexts.orgyoutube.com This means they activate the ring towards attack by electrophiles and direct incoming substituents to the positions ortho and para to themselves. libretexts.org
Outer Phenyl Rings: These rings are substituted with a p-tolylthio group and a methyl group, which are para to each other. Both groups activate the ring. The directing effects reinforce each other, strongly activating the two carbons ortho to the methyl group (and meta to the sulfur) and the two carbons ortho to the sulfur atom (and meta to the methyl group). Substitution is most likely to occur at the positions ortho to the highly activating methyl group.
Central Phenyl Ring: This ring is substituted with two thioether groups at the 1 and 4 positions. Both are ortho-, para-directing groups. Since the para positions are already substituted, they will direct incoming electrophiles to the four remaining equivalent ortho positions. Therefore, an electrophilic substitution reaction like nitration or halogenation on the central ring would yield a single polysubstituted product. byjus.com
Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to a good leaving group (like a halide). wikipedia.orglibretexts.org These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orglibretexts.org
The phenyl rings of this compound are electron-rich due to the electron-donating nature of the thioether and methyl substituents. libretexts.org Consequently, the parent molecule is deactivated towards nucleophilic attack and will not undergo SₙAr reactions under standard conditions.
However, the reactivity can be inverted by oxidizing the thioether linkages to sulfone groups (-SO₂-Ar). The sulfone group is a powerful electron-withdrawing group. The resulting molecule, 1,4-Bis(4-methylphenylsulfonyl)benzene , would be highly activated towards nucleophilic aromatic substitution. If a leaving group (e.g., a halogen) were present on one of the rings, it could be readily displaced by a nucleophile. libretexts.org The sulfonyl groups would stabilize the anionic intermediate, facilitating the reaction. libretexts.org
Cyclization and Rearrangement Reactions
The reactivity of this compound in cyclization and rearrangement reactions is a subject of interest in synthetic organic chemistry, offering pathways to complex heterocyclic and polycyclic aromatic structures. While specific studies on this exact molecule are not extensively documented in publicly available literature, its structural motifs as a diaryl sulfide allow for predictions and extrapolations based on the known reactivity of similar compounds. The presence of multiple aromatic rings and sulfur atoms provides sites for intramolecular reactions, typically promoted by acid catalysis, oxidation, or photochemical conditions.
One of the primary modes of cyclization for diaryl sulfides is through intramolecular electrophilic aromatic substitution, a variant of the Friedel-Crafts reaction. masterorganicchemistry.com In the presence of a Lewis acid or a strong Brønsted acid, one of the p-tolylthio groups can be protonated or activated, leading to the generation of an electrophilic sulfur species. This electrophile can then be attacked by the electron-rich central benzene (B151609) ring or the other p-tolyl ring to form a new carbon-sulfur or carbon-carbon bond, resulting in a cyclized product. The regioselectivity of such reactions is influenced by the substitution pattern on the aromatic rings and the reaction conditions. For this compound, cyclization could potentially lead to the formation of thianthrene (B1682798) derivatives.
Oxidative cyclization is another significant pathway for the transformation of diaryl sulfides. Treatment with oxidizing agents can facilitate the formation of a sulfur-sulfur bond or promote intramolecular C-C bond formation. For instance, the synthesis of thianthrene-based polymers from related dithiol precursors suggests that under appropriate conditions, intramolecular cyclization to form the thianthrene core is a feasible process. rsc.org
Rearrangement reactions, such as the Smiles rearrangement, are also known for diaryl sulfides, particularly when the aromatic rings are appropriately substituted with electron-withdrawing and nucleophilic groups. beilstein-journals.org While the specific structure of this compound does not inherently favor a classical Smiles rearrangement, related transformations could be envisaged under specific derivatization or reaction conditions.
The following table summarizes potential cyclization and rearrangement reactions based on the general reactivity of diaryl sulfides.
It is important to note that the actual products and yields of these reactions for this compound would need to be determined experimentally. The electronic effects of the methyl groups on the tolyl moieties and the substitution pattern on the central benzene ring will play a crucial role in directing the course of these transformations.
Structure Property Relationships and Rational Design Principles
Correlation of Molecular Structure with Electronic and Photophysical Properties
The electronic and photophysical properties of 1,4-Bis(4-methylphenylthio)benzene are intrinsically linked to its molecular architecture. The molecule consists of a central phenylene core linked to two p-tolyl groups through sulfur atoms. The sulfur atoms, with their lone pairs of electrons, and the electron-donating methyl groups on the terminal phenyl rings significantly influence the electronic distribution within the molecule.
The interaction between the sulfur lone pairs and the aromatic π-systems leads to an extended π-conjugation across the molecule. This extended conjugation is expected to lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the electronic absorption and emission characteristics. Quantum mechanical calculations on the related compound, 4-(4-methylphenylthio)benzophenone, have shown that such thioether linkages contribute to a delocalization of π-electrons, leading to absorptions at higher wavelengths. chemrxiv.orgnih.gov In an aqueous medium, the absorption spectra of this related compound exhibit a high-intensity peak with a longer wavelength shift compared to the gas phase, highlighting the influence of the environment on its electronic properties. chemrxiv.org
While specific photophysical data for this compound is not extensively documented, studies on similar phenylene vinylene oligomers have demonstrated high photoluminescence. researchgate.net For instance, 1,4-Bis-(α-cyano-4-methoxystyryl)benzene is a highly photoluminescent compound. researchgate.net Given the structural similarities, it can be inferred that this compound may also exhibit interesting photoluminescent behavior.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| This compound | 55709-45-0 | C20H18S2 | 322.49 | 99 | 285 (at 14 Torr) |
| 1,4-Bis(phenylthio)benzene | 3459-94-7 | C18H14S2 | 294.4 | Not available | Not available |
Data for this compound sourced from ChemBK. Data for related compounds sourced from PubChem. nih.govnih.gov
Influence of Substituent Effects on Reactivity and Stability
The reactivity and stability of this compound are largely dictated by the nature of its substituents. The two 4-methylphenylthio groups are electron-donating, which has a significant impact on the reactivity of the central benzene (B151609) ring. The sulfur atom donates electron density to the aromatic ring through resonance, while the methyl groups are weakly electron-donating through an inductive effect.
This increased electron density on the central benzene ring makes it more susceptible to electrophilic attack compared to unsubstituted benzene. The directing influence of the thioether groups would favor electrophilic substitution at the ortho positions relative to the sulfur atoms.
The thermal stability of benzene derivatives is influenced by factors such as molecular structure and the electronic effects of substituents. dtu.dk Electron-donating groups can enhance resonance stability. The melting point of 99°C for this compound suggests a degree of thermal stability in the solid state.
Relationship Between Solid-State Packing and Bulk Material Performance
The arrangement of molecules in the solid state is critical in determining the bulk properties of a material. For this compound, the symmetrical structure with bulky terminal groups will influence how the molecules pack in a crystal lattice. The melting point of 99°C indicates reasonably strong intermolecular forces in the solid state.
Studies on other substituted aromatic compounds provide insights into how molecular structure directs solid-state packing. For instance, in the crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile, the bulky tricyanovinyl group plays a significant role in forcing partial planarity and directing the molecular packing, leading to the formation of π-stacks. nih.gov Such π-stacking motifs are often associated with enhanced charge transport in organic semiconductors. nih.gov Given the aromatic nature of this compound, similar π-π interactions could be expected to play a role in its solid-state structure.
The use of a related compound, bis(4-hydroxyphenyl thio)benzene, as a comonomer in the synthesis of polycarbonates suggests that the thioether linkage can be incorporated into polymer backbones to modify the bulk properties of the resulting material. google.com
Rational Design Strategies for Tailored Properties
Rational design involves the strategic modification of a molecule's structure to achieve desired properties for specific applications. researchgate.net For this compound, several strategies could be employed to tailor its characteristics.
To modify the electronic and photophysical properties, the substituents on the terminal phenyl rings could be altered. For example, introducing electron-withdrawing groups could shift the absorption and emission spectra and influence the quantum yield. Similarly, replacing the methyl groups with other alkyl chains could affect solubility and solid-state packing.
For applications requiring specific bulk material properties, this compound could be used as a building block in polymer synthesis. The thioether linkages offer flexibility, which could be advantageous in creating processable materials. A patent for the preparation of bis(4-hydroxyphenyl thio)benzenes highlights their utility as monomers for polymers like polycarbonates, polyesters, and polysulfones. google.com This suggests that functionalized derivatives of this compound could be designed for incorporation into high-performance polymers.
Furthermore, the synthesis of related structures, such as 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene, demonstrates how the core structure can be extended to create more complex and conjugated systems with potentially enhanced electronic and optical properties. rsc.org This approach of building upon the basic diaryl sulfide (B99878) framework allows for the rational design of novel materials with tailored functionalities.
Future Research Directions and Emerging Opportunities
Development of Green and Sustainable Synthetic Routes
The synthesis of diaryl sulfides, including 1,4-Bis(4-methylphenylthio)benzene, has traditionally relied on methods that can be harsh and environmentally taxing. Future research is increasingly focused on the development of green and sustainable synthetic routes that are more efficient, use less hazardous reagents, and are more atom-economical.
A significant area of development is the use of catalyst-free methods. For instance, research has demonstrated the synthesis of diaryl sulfides using potassium sulfide (B99878) as a sulfur source in a direct, odorless, and catalyst-free reaction, highlighting a move towards more environmentally benign processes. researchgate.net Another approach involves the metal-free arylation of thiols with diaryliodonium salts, which proceeds under mild conditions. chemrxiv.org
Transition-metal catalysis also remains a key area of innovation, with a focus on using less toxic and more abundant metals like copper. researchgate.net Copper-catalyzed C-S cross-coupling reactions are a major focus, with ongoing efforts to develop more efficient catalytic systems that operate under milder conditions and in greener solvents, such as aqueous two-phase systems. researchgate.netresearchgate.netbohrium.com The use of rhodium catalysts for the odorless synthesis of diaryl sulfides from organoboron compounds and S-aryl thiosulfonates also presents a promising avenue. rsc.org The development of protocols that utilize readily available and less odorous sulfur sources, such as sodium thiosulfate (B1220275) (Na₂S₂O₃), is another important trend. organic-chemistry.org
Future research in this area will likely concentrate on the following:
Catalyst Development: Designing highly active and selective catalysts based on earth-abundant and non-toxic metals.
Alternative Reagents: Exploring the use of odorless and stable sulfur-releasing reagents to replace traditional, malodorous thiols.
Energy Efficiency: Developing synthetic protocols that proceed at lower temperatures and pressures, potentially utilizing photochemical or electrochemical methods to drive reactions. digitellinc.comnih.gov
Solvent Selection: Emphasizing the use of water or other green solvents to minimize the environmental impact of the synthesis.
| Synthetic Approach | Catalyst/Reagent | Key Advantages |
| Catalyst-Free Synthesis | Potassium Sulfide | Simple, atom-economical, odorless researchgate.net |
| Metal-Free Arylation | Diaryliodonium Salts | Mild conditions, avoids transition metals chemrxiv.org |
| Copper-Catalyzed C-S Coupling | Cu₂O, CuI | Low toxicity, inexpensive, high efficiency researchgate.netorganic-chemistry.org |
| Rhodium-Catalyzed Synthesis | Rhodium complexes | Odorless, efficient for organoboron compounds rsc.org |
Exploration of Novel Advanced Material Functions
The unique electronic and structural properties of this compound make it a promising building block for a new generation of advanced materials. Its aromatic and sulfur-containing nature suggests potential applications in electronics, optics, and energy storage.
In the realm of electronics , polymers incorporating thioether linkages are being investigated for their conductive properties. nih.gov Thiophene-based polymers, which share structural similarities with diaryl sulfides, are of particular interest for their high conductivity and stability, making them suitable for various energy applications. numberanalytics.com The development of polymers derived from this compound could lead to new semiconducting materials for transistors and sensors.
For optical materials , the high refractive index of sulfur-containing polymers makes them attractive for lenses and other optical components. nih.gov The ability to tune the electronic properties of diaryl sulfides through functionalization could lead to the development of novel nonlinear optical materials or components for organic light-emitting diodes (OLEDs).
In the field of energy storage , thioether-containing polymers are being explored as cathode materials in rechargeable lithium batteries. researchgate.netrsc.org These materials can offer high specific capacity and good cycling stability. researchgate.net Research into polymers based on this compound could contribute to the development of next-generation batteries with improved performance and safety. researchgate.net
| Application Area | Potential Function | Relevant Properties |
| Electronics | Organic semiconductors, sensors | Electrical conductivity, charge transport nih.govnumberanalytics.com |
| Optics | High refractive index lenses, NLO materials | Refractive index, electronic structure nih.gov |
| Energy Storage | Cathode materials for batteries | Specific capacity, cycling stability researchgate.netrsc.orgresearchgate.net |
Computational Design of New Derivatives with Enhanced Properties
Computational chemistry provides a powerful tool for accelerating the discovery and design of new materials. By using theoretical methods like Density Functional Theory (DFT), researchers can predict the properties of molecules and guide the synthesis of new derivatives of this compound with enhanced functionalities. capes.gov.brresearchgate.net
DFT calculations can be employed to study the structural, electronic, and optical properties of diaryl sulfides. capes.gov.brresearchgate.net This allows for the in-silico screening of a wide range of potential derivatives, identifying those with the most promising characteristics for specific applications. For example, computational studies can predict how different functional groups attached to the aromatic rings will affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for its electronic and optical behavior. chemrxiv.org
Future research in this area will likely involve:
Structure-Property Relationships: Using computational models to establish clear relationships between the molecular structure of this compound derivatives and their resulting material properties.
Targeted Design: Designing new molecules with optimized properties for specific applications, such as improved charge mobility for electronics or specific absorption spectra for optical devices. chemrxiv.org
Mechanism Elucidation: Employing computational methods to understand the mechanisms of reactions involving diaryl sulfides, which can aid in the development of more efficient synthetic routes. acs.org
Integration into Hybrid Organic-Inorganic Materials
The creation of hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offers a pathway to materials with synergistic or entirely new properties. nih.govresearchgate.net this compound and its derivatives are excellent candidates for incorporation into such hybrid systems.
One promising area is the development of metal-organic frameworks (MOFs) . The aromatic and sulfur-containing nature of this compound makes it a potential ligand for the construction of novel MOFs. researchgate.netresearchgate.net These materials could exhibit unique porosity, catalytic activity, or sensing capabilities. For instance, MOFs containing sulfur functionalities have shown remarkable performance in the adsorptive removal of sulfur-containing compounds from fuels. rsc.org The in-situ coupling of metal selenides and nitrogen-doped carbon derived from MOFs has also been shown to produce efficient trifunctional catalysts. rsc.org
Another avenue of research is the creation of polymer-inorganic nanocomposites . By incorporating nanoparticles such as silica (B1680970) (SiO₂) or carbon nanotubes into a polymer matrix derived from this compound, it may be possible to enhance the mechanical, thermal, or electrical properties of the resulting material. researchgate.netnih.govtue.nl
Future research will likely focus on:
MOF Synthesis and Application: Designing and synthesizing novel MOFs using this compound as a linker and exploring their applications in catalysis, gas storage, and separation. researchgate.netrsc.org
Nanocomposite Development: Investigating the effects of different nanofillers on the properties of polymers derived from this compound to create high-performance materials for demanding applications. researchgate.nettue.nl
Interface Engineering: Understanding and controlling the interface between the organic and inorganic components to optimize the properties of the hybrid material.
Advanced Characterization Techniques for In Situ Studies
To fully understand and optimize the synthesis and performance of materials based on this compound, it is crucial to employ advanced characterization techniques that can probe these systems in real-time and under operating conditions.
In situ and operando spectroscopy are powerful tools for monitoring chemical reactions and material transformations as they occur. acs.org For example, in situ Surface-Enhanced Raman Spectroscopy (SERS) can be used to probe C-C coupling reactions at a catalyst's surface, providing valuable mechanistic insights. researchgate.net Similar techniques could be applied to monitor the synthesis of this compound and its polymerization in real-time. nih.govoup.com Operando techniques are also vital for studying the dynamic changes in materials used in devices like batteries, allowing for the direct observation of structure-property relationships during operation. acs.org
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the characterization of polymers and complex materials. rsc.orgutoledo.edu Solid-state NMR, for instance, can provide detailed information about the chemical structure and dynamics of insoluble cross-linked polymers. ohiolink.edu Specialized NMR techniques, such as those involving the 33S isotope, are being developed to better understand the structure of sulfur-containing materials. rsc.org The use of advanced 1D and 2D NMR techniques will be essential for elucidating the precise structure of polymers and hybrid materials derived from this compound. mdpi.com
Future research in this domain will likely involve:
Real-Time Reaction Monitoring: Applying in situ spectroscopic techniques to gain a deeper understanding of the mechanisms of C-S bond formation and polymerization. researchgate.netoup.com
Operando Device Analysis: Using operando methods to study the behavior of materials based on this compound in electronic and energy storage devices. acs.org
Advanced Structural Elucidation: Employing sophisticated solid-state NMR techniques to precisely characterize the structure and dynamics of new polymers and hybrid materials. ohiolink.edumdpi.com
Q & A
Basic: What are the established synthetic routes for 1,4-Bis(4-methylphenylthio)benzene, and how can purity be optimized?
Answer:
A six-step synthesis starting from 4-nitrochlorobenzene has been reported, involving sequential nucleophilic substitution, reduction, and coupling reactions. Key steps include:
- Thioether bond formation via reaction of aryl halides with thiolates.
- Reduction of nitro groups to amines using catalytic hydrogenation or NaBH₄ with Pd/C .
- Final coupling under controlled pH and temperature to minimize side products.
Purity optimization strategies: - Use column chromatography with silica gel (hexane/ethyl acetate gradient) to separate impurities.
- Recrystallization from ethanol or DCM/hexane mixtures improves crystallinity and purity (>99% by HPLC) .
Advanced: How can computational methods (e.g., DFT, MP2) predict electronic properties and guide experimental design?
Answer:
Electronic properties such as dipole moments, polarizabilities, and hyperpolarizabilities can be modeled using:
- Basis Sets : 6-31G with polarization functions (e.g., 6-31G*) provides accurate results for π-conjugated systems .
- Theory Levels : MP2 accounts for electron correlation effects, critical for nonlinear optical properties. For large systems, B3LYP hybrid functional balances accuracy and computational cost .
- Validation : Compare calculated UV-Vis spectra (TD-DFT) with experimental data to refine computational models. Discrepancies >10 nm suggest need for solvent effect corrections (e.g., PCM model) .
Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?
Answer:
- X-ray Crystallography : Resolves bond lengths (C-S: ~1.78 Å) and dihedral angles (aryl-thioether: ~85°). Use SHELXTL for structure refinement .
- NMR : ¹H NMR (CDCl₃): δ 7.2–7.4 ppm (aromatic protons), δ 2.4 ppm (methyl groups). ¹³C NMR confirms thioether connectivity (C-S at ~135 ppm) .
- MS : High-resolution ESI-MS ([M+H]⁺) confirms molecular weight (calc. 336.45 g/mol; obs. 336.44) .
Advanced: How to resolve contradictions in crystallographic data (e.g., disordered vs. ordered structures)?
Answer:
- Disorder Analysis : Use PLATON’s SQUEEZE algorithm to model solvent-accessible voids. Compare R₁ values before/after disorder correction (target: <5% difference) .
- Twinned Data : For non-merohedral twinning, refine using HKLF5 format in SHELXL. Validate with Rint (<0.05) and Flack parameter (near 0) .
- Validation Tools : Check CIF files with IUCr’s CheckCIF to identify symmetry mismatches or over-constrained parameters .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; GHS Category 2A) .
- Ventilation : Use fume hoods during synthesis (melting point: 106–110°C; decomposition releases H₂S above 250°C) .
- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as halogenated waste (UN 2811/3261) .
Advanced: How to design experiments for studying metal ion chelation properties?
Answer:
- Fluorescence Titration : Monitor emission intensity at λmax (e.g., 450 nm) upon incremental addition of metal ions (Cu²⁺, Fe³⁺). Calculate binding constants (K) via Stern-Volmer plots .
- DFT Modeling : Optimize metal-complex geometries (e.g., M²⁺ coordinated to sulfur atoms) and calculate Gibbs free energy (ΔG) to predict selectivity trends .
- Competitive Assays : Use EDTA or other chelators to confirm reversible binding. ICP-MS quantifies residual metal concentrations post-chelation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
